13-Hydroxytetradecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Hydroxytetradecanoic acid (13-HODE) is a monounsaturated fatty acid that is produced by the oxidation of linoleic acid. It is a bioactive lipid mediator that has been implicated in various physiological and pathological processes. 13-HODE has been shown to have anti-inflammatory, anti-tumor, and anti-atherosclerotic effects.

科学研究应用

1. Analytical Chemistry: Lipopolysaccharide Determination

13-Hydroxytetradecanoic acid is utilized as a chemical marker in the determination of lipopolysaccharides. This application involves gas chromatography-mass spectrometry for analyzing lipopolysaccharide 3-hydroxy fatty acids, where the acid acts as a key component for detection and characterization in various environments (Mielniczuk et al., 1992).

2. Organic Synthesis: Method Development

Significant efforts have been made in synthesizing 13-Hydroxytetradecanoic acid, with methods achieving overall yields up to 52.48%. These methods have practical implications for industrial production and have been refined to avoid generating harmful byproducts (Yang Lirong, 2007).

3. Biomedical Research: Antifungal Properties

13-Hydroxytetradecanoic acid, derived from Lactobacillus plantarum, demonstrates antifungal properties. Its ability to inhibit different molds and yeasts at concentrations between 10 and 100 μg ml−1 positions it as a potential antifungal agent in various biomedical applications (Sjögren et al., 2003).

4. Lipid A Component Study in Bacteria

L-2-Hydroxytetradecanoic acid, closely related to 13-Hydroxytetradecanoic acid, has been identified as a minor constituent of lipid A in Salmonella lipopolysaccharides. Its presence and distribution in various enterobacterial lipopolysaccharides are significant for bacterial taxonomic studies (Bryn & Rietschel, 1978).

5. Chemical Engineering: Fungal Peroxygenase Synthesis

Recent advancements in chemical engineering have led to the use of fungal peroxygenase for the selective synthesis of 13-Hydroxytetradecanoic acid. This innovative approach highlights the potential of biocatalysts in industrial applications for producing hydroxy fatty acids with high regioselectivity and enantioselectivity (De Santos et al., 2022).

6. Materials Science: Polymerizable Surfactants

Biobased ω-hydroxytetradecanoic acid, a derivative of 13-Hydroxytetradecanoic acid, is used to create polymerizable surfactants with distinct physical properties. These surfactants have applications in emulsion polymerization, providing insights into the development of biobased materials (Hu et al., 2014).

属性

CAS 编号 |

17278-73-8 |

|---|---|

产品名称 |

13-Hydroxytetradecanoic acid |

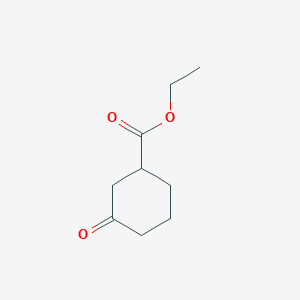

分子式 |

C14H28O3 |

分子量 |

244.37 g/mol |

IUPAC 名称 |

13-hydroxytetradecanoic acid |

InChI |

InChI=1S/C14H28O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) |

InChI 键 |

KNFJWKJXKURGQU-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

规范 SMILES |

CC(CCCCCCCCCCCC(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。